N-((Trimethoxysilyl)methyl)anilin

Übersicht

Beschreibung

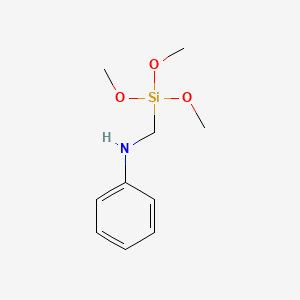

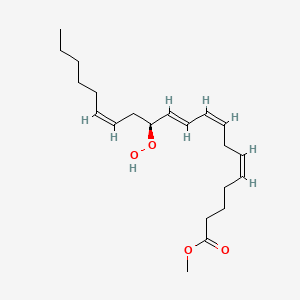

N-((Trimethoxysilyl)methyl)aniline, also known as N-((Trimethoxysilyl)methyl)aniline, is a useful research compound. Its molecular formula is C10H17NO3Si and its molecular weight is 227.33 g/mol. The purity is usually 95%.

The exact mass of the compound N-((Trimethoxysilyl)methyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((Trimethoxysilyl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Trimethoxysilyl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese leitfähiger Polymere

ANILINO-METHYL-TRIMETHOXYSILAN: dient als Monomer, das polymerisiert werden kann, um Poly(TMPSA) zu bilden. Dieses Polymer weist elektroaktive und elektrochrome Eigenschaften auf, was es für die Herstellung von pH-sensitiven Silizium-Polyanilin-Hybriden geeignet macht . Diese Hybride können in intelligenten Beschichtungen verwendet werden, die auf Umweltveränderungen reagieren, sowie in Sensoren und Anzeigetechnologien.

Oberflächenmodifikationsmittel

Als Silan-Kopplungsmittel kann diese Verbindung die Oberflächeneigenschaften so modifizieren, dass sie hydrophobe Eigenschaften aufweisen. Es verbessert die Benetzbarkeit und Dispersion von Nanomaterialien, was in Anwendungen wie Farben, Beschichtungen und Klebstoffen entscheidend ist . Diese Modifikation kann zu einer verbesserten Materialstabilität und -leistung führen.

Sensoranwendungen

Die Verbindung kann verwendet werden, um Goldnanostäbe (AuNRs) zu beschichten und Elektroden für die Detektion von Wasserstoffperoxid herzustellen . Diese Anwendung ist bedeutsam bei der Entwicklung von Biosensoren und chemischen Sensoren, die eine hohe Empfindlichkeit und Selektivität erfordern.

Anti-Degradation in Naturkautschuk

Wenn ANILINO-METHYL-TRIMETHOXYSILAN als Oberflächenmodifizierungsmittel verwendet wird, verbessert es die Anti-Degradationseigenschaften von Naturkautschuk (NR). Dies führt zu langlebigeren Kautschukprodukten, die gegen Umwelteinflüsse beständig sind .

Verbesserung der Haftung

In Silan-Vernetzungformulierungen wie Klebstoffen, Dichtstoffen und Beschichtungen wirkt diese Verbindung als Vernetzer und Haftvermittler. Es verbessert die Haftfestigkeit zwischen verschiedenen Materialien, was in der Bau-, Automobil- und Luftfahrtindustrie unerlässlich ist .

Füller- und Pigmentbehandlung

Die Verbindung wird als Oberflächenmodifikator für Füllstoffe und Pigmente wie Glas, Metalloxide und verschiedene Mineralien verwendet. Diese Behandlung verbessert die Kompatibilität von Füllstoffen mit der Polymermatrix, was zu Verbundwerkstoffen mit überlegenen mechanischen Eigenschaften und Oberflächenbeschaffenheit führt .

Silyl-modifizierte Polymere

Es ist an der Herstellung von silylmodifizierten Polymeren beteiligt, die als Bindemittel in Klebstoffen und Dichtstoffen dienen. Diese Polymere bieten Flexibilität, Haltbarkeit und Beständigkeit gegen Umweltzersetzung, wodurch sie sich für industrielle und Verbraucheranwendungen eignen .

Protonenleitfähige Membranen

Schließlich kann ANILINO-METHYL-TRIMETHOXYSILAN zur Herstellung von protonenleitfähigen Membranen verwendet werden. Diese Membranen sind wichtige Bestandteile von Brennstoffzellen und Batterien, wo sie zur Effizienz und Lebensdauer der Energieräte beitragen .

Wirkmechanismus

Target of Action

N-((Trimethoxysilyl)methyl)aniline, also known as ANILINO-METHYL-TRIMETHOXYSILANE, is primarily used as a silane coupling agent . The compound’s primary targets are surfaces of materials such as glass, metal oxides, aluminum hydroxide, kaolin, wollastonite, and mica . It modifies the surface characteristics of these materials, enhancing their wettability, dispersion of nanomaterials, and selective absorption .

Mode of Action

The compound’s mode of action involves the formation of covalent bonds with the target material’s surface. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in the formation of a stable, durable bond with the target material, modifying its surface properties .

Biochemical Pathways

The compound’s action primarily involves the hydrolysis of the methoxysilane coupling agents (MSCA). The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model has been applied to study the hydrolysis kinetics of similar compounds . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote the hydrolysis reactions .

Result of Action

The result of the compound’s action is the modification of the target material’s surface properties. This includes enhanced wettability, improved dispersion of nanomaterials, and increased selective absorption . These changes can improve the performance of the target materials in various applications, such as in the production of silyl modified polymers which serve as binders in adhesives and sealants .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and acidity. For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Additionally, the compound’s efficacy as a surface modifier can be influenced by the specific characteristics of the target material, such as its chemical composition and surface structure .

Eigenschaften

IUPAC Name |

N-(trimethoxysilylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLTKHUCJLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CNC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694862 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-73-3 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

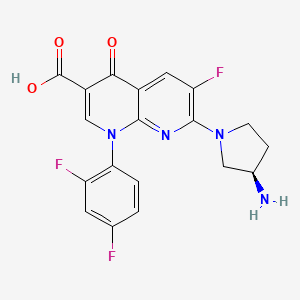

![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)

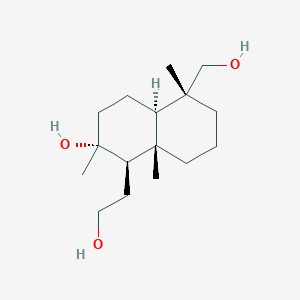

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)

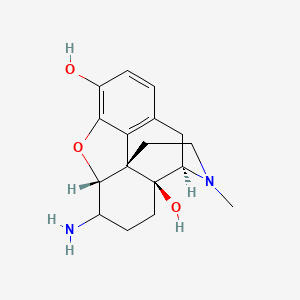

![(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one](/img/structure/B1253706.png)

![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)